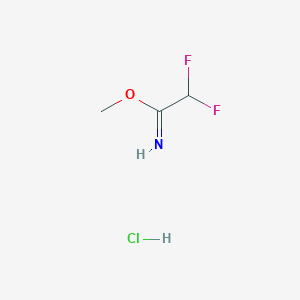
Methyl 2,2-difluoroacetimidate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,2-difluoroacetimidate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties It is a derivative of difluoroacetic acid and is characterized by the presence of two fluorine atoms attached to the carbon adjacent to the imidate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-difluoroacetimidate hydrochloride typically involves the reaction of difluoroacetic acid with methanol in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate ester, which is then converted to the imidate by treatment with ammonia or an amine. The hydrochloride salt is obtained by reacting the imidate with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Methyl 2,2-difluoroacetimidate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The imidate group can be hydrolyzed to form the corresponding amide or carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form difluoroacetic acid derivatives or reduction to form difluoroethyl derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Hydrolysis Agents: Water or aqueous acids/bases are used for hydrolysis.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution Products: Difluoroacetamides, difluoroacetates, and other substituted derivatives.
Hydrolysis Products: Difluoroacetic acid and its derivatives.
Oxidation Products: Difluoroacetic acid derivatives.
Reduction Products: Difluoroethyl derivatives.
科学研究应用
Methyl 2,2-difluoroacetimidate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: Investigated for its potential use in the modification of biomolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorine-containing moieties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
作用机制
The mechanism of action of Methyl 2,2-difluoroacetimidate hydrochloride involves its ability to act as an electrophile due to the presence of the electron-withdrawing fluorine atoms. This makes it highly reactive towards nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
相似化合物的比较
Similar Compounds
Methyl 2,2-difluoroacetate: Similar in structure but lacks the imidate group, making it less reactive in certain substitution reactions.
Difluoroacetamide: Contains an amide group instead of the imidate, leading to different reactivity and applications.
Difluoroacetic acid: The parent compound, which is less reactive due to the absence of the imidate group.
Uniqueness
Methyl 2,2-difluoroacetimidate hydrochloride is unique due to the presence of both the imidate group and the electron-withdrawing fluorine atoms. This combination imparts high reactivity and versatility in organic synthesis, making it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C3H6ClF2NO |
|---|---|
分子量 |
145.53 g/mol |
IUPAC 名称 |
methyl 2,2-difluoroethanimidate;hydrochloride |
InChI |
InChI=1S/C3H5F2NO.ClH/c1-7-3(6)2(4)5;/h2,6H,1H3;1H |
InChI 键 |
MAXVEUPTZTYOAJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=N)C(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


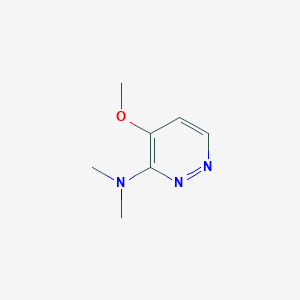
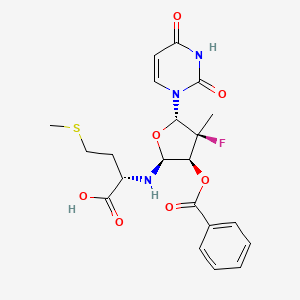
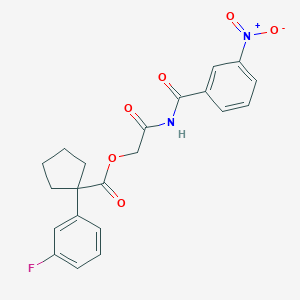
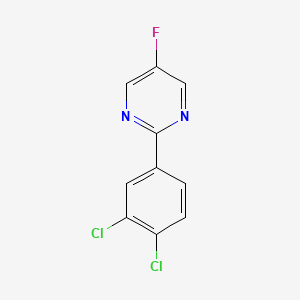
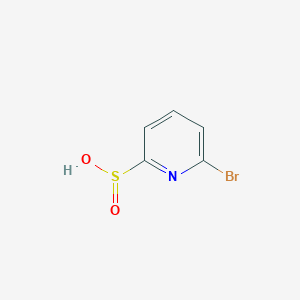

![Imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B13122563.png)
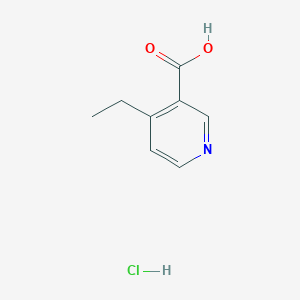
![4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol](/img/structure/B13122571.png)

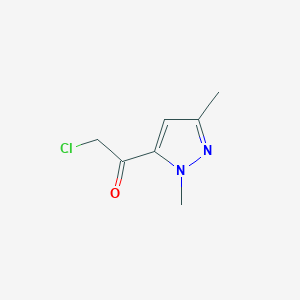

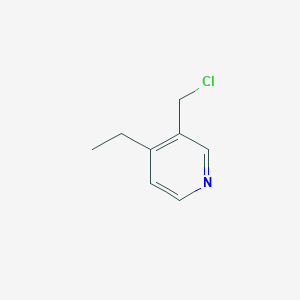
![1'-(2,4-Dichlorobenzyl)spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one hydrochloride](/img/structure/B13122610.png)
